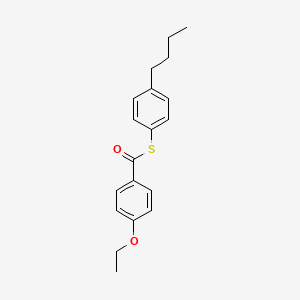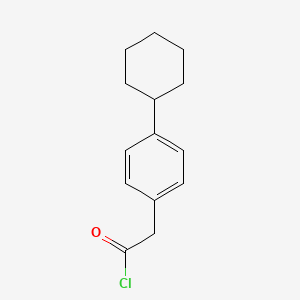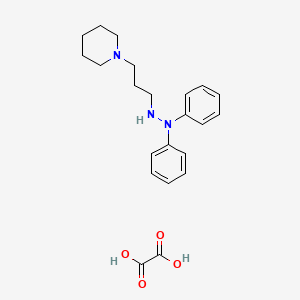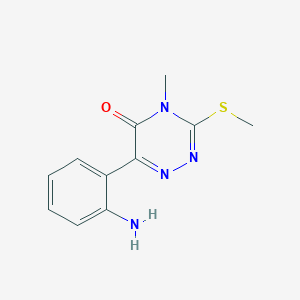
1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- is a heterocyclic compound that belongs to the class of triazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- typically involves the reaction of 1,2,4-triazine-5-carbonitriles with 5-[(2-hydroxyethyl)sulfanyl]- and 5-{[2-(2-hydroxyethoxy)ethyl]sulfanyl}-3-amino-1,2,4-triazoles under heating conditions . The reaction is solvent-free and results in the formation of 5-amino-1,2,4-triazines as the main products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar triazine derivatives often involves large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions
1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines and thiols.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted triazines, and various amine and thiol derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used as a corrosion inhibitor and in the development of new materials with unique properties.
作用机制
The mechanism of action of 1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes. This inhibition can result in the death of pathogenic microorganisms or the inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Known for its antifungal and antimicrobial properties.
1,3,5-Triazine: Used in the synthesis of herbicides and other agrochemicals.
Tetrazine: Studied for its potential use in energetic materials and as a building block for complex organic molecules.
Uniqueness
1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-aminophenyl and methylthio groups enhances its biological activity and makes it a valuable compound for various applications.
属性
CAS 编号 |
61602-94-6 |
|---|---|
分子式 |
C11H12N4OS |
分子量 |
248.31 g/mol |
IUPAC 名称 |
6-(2-aminophenyl)-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4OS/c1-15-10(16)9(13-14-11(15)17-2)7-5-3-4-6-8(7)12/h3-6H,12H2,1-2H3 |
InChI 键 |
JFHHNRRJCMPKRR-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=NN=C1SC)C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


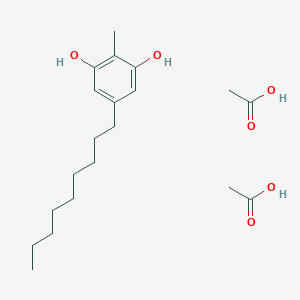
![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)

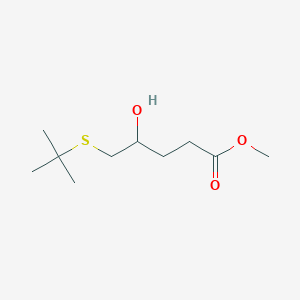

![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
